4-[3-(1-Naphthyl)acryloyl]phenyl decanoate
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Overview
Description
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate is an organic compound with the molecular formula C29H32O3. It is a derivative of phenyl decanoate, featuring a naphthyl group attached to an acryloyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate typically involves the esterification of phenyl decanoate with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acryloyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acryloyl moieties, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1-Naphthyl)acryloyl]phenyl acetate
- 4-[3-(1-Naphthyl)acryloyl]phenyl butyrate
- 4-[3-(1-Naphthyl)acryloyl]phenyl hexanoate
Uniqueness
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter alkyl chains .
Properties
IUPAC Name |
[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] decanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O3/c1-2-3-4-5-6-7-8-16-29(31)32-26-20-17-25(18-21-26)28(30)22-19-24-14-11-13-23-12-9-10-15-27(23)24/h9-15,17-22H,2-8,16H2,1H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYFTMFPHNVDZ-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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